Linustatin: A Technical Guide for Researchers and Drug Development Professionals
Linustatin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Prominent Cyanogenic Glycoside
Introduction
Linustatin, a cyanogenic glycoside predominantly found in linseed meal, has garnered attention within the scientific community for its unique biological properties and potential therapeutic applications. As a member of the cyanogenic glycoside family, Linustatin is characterized by its ability to release hydrogen cyanide upon enzymatic hydrolysis. This comprehensive technical guide provides an in-depth analysis of Linustatin's chemical structure, physicochemical properties, and known biological activities, with a particular focus on experimental methodologies and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.
Chemical Structure and Physicochemical Properties
Linustatin is structurally defined as 2-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2-methylpropanenitrile[1]. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of Linustatin
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile | |
| Chemical Formula | C16H27NO11 | [2][3] |
| CAS Number | 72229-40-4 | [2] |
| SMILES | CC(C)(C#N)O[C@H]1--INVALID-LINK--CO[C@H]2--INVALID-LINK--CO)O)O)O)O)O">C@@HO | [4] |
| InChI Key | FERSMFQBWVBKQK-CXTTVELOSA-N | [4][3] |
Table 2: Physicochemical Properties of Linustatin
| Property | Value | Source |
| Molecular Weight | 409.39 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water | [1] |
| Boiling Point | 703.6 °C at 760 mmHg | [5] |
| Density | 1.56 g/cm³ | [5] |
| Flash Point | 379.3 °C | [5] |
| Polar Surface Area | 202.32 Ų | [5] |
| Refractive Index | 1.601 | [5] |
Biological Activities and Pharmacological Properties
The most well-documented biological activity of Linustatin is its protective effect against selenium toxicity. Research has also explored the broader implications of cyanogenic glycosides in plant defense and their potential, though not yet substantiated for Linustatin itself, in areas such as cancer therapy.
Protection Against Selenium Toxicity
An in vivo study demonstrated that Linustatin, isolated from linseed meal, offers significant protection against the toxic effects of selenium in rats[7].
This study provides a foundational experimental design for investigating the protective effects of Linustatin.
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Animal Model: Male Wistar rats.
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Diet: A corn-based diet supplemented with 9 ppm selenium as sodium selenite.
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Treatment Groups:
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Control group (selenium diet).
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Linustatin-treated groups (selenium diet supplemented with 0.1% and 0.2% Linustatin).
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Parameters Measured:
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Growth depression.
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Liver and kidney weight.
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Key Findings: At a 0.2% level in the diet, Linustatin provided significant protection against selenium-induced growth depression and led to a significant increase in liver and kidney weight compared to the selenium control group[7].
Signaling and Metabolic Pathways
While specific signaling pathways in mammalian cells directly modulated by Linustatin have not been extensively elucidated in the available literature, its metabolic pathway in plants, known as the "Linustatin Pathway," is well-described. This pathway highlights the mobilization and utilization of cyanogenic glycosides in plants.
The Linustatin Pathway in Plants
In plants such as Hevea brasiliensis, Linustatin plays a role in nitrogen storage and transport. The pathway involves the following key steps[8][9]:
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Storage: The cyanogenic monoglucoside, linamarin, is stored in the endosperm of seeds.
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Glucosylation: Upon germination, linamarin is glucosylated to form the diglucoside, Linustatin.
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Transport: Linustatin is then transported from the endosperm to the growing seedling.
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Cleavage: In the seedling, a specific diglucosidase cleaves Linustatin.
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HCN Reassimilation: The released hydrogen cyanide (HCN) is assimilated by β-cyanoalanine synthase into non-cyanogenic compounds, effectively recycling the nitrogen.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the extraction, purification, and analysis of Linustatin.
Extraction and Purification of Linustatin from Linseed Meal
A common procedure for the isolation of Linustatin involves solvent extraction followed by chromatographic purification.
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Defatting: Grind whole flaxseeds and defat by extracting twice with hexane (1:10, w/v).
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Extraction: Extract the defatted flour twice with 80% ethanol at 70°C.
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Drying: Dry the combined alcoholic extracts at 70°C.
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Liquid-Liquid Partitioning: Resuspend the dried extract in a water:methanol:chloroform mixture (25:25:50, v/v/v).
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Separation: After 1 hour of agitation, centrifuge the mixture for 15 minutes at 15,000 x g and collect the lower aqueous layer containing Linustatin.
Further purification is typically achieved using preparative HPLC. A modified method based on Oomah et al. (1995) can be employed for the separation of cyanogenic glycosides from the aqueous extract[10]. The specific column, mobile phase, and gradient conditions would need to be optimized for the best resolution.
Analytical Methods for Quantification
Accurate quantification of Linustatin is essential for both research and quality control purposes. Several advanced analytical techniques have been developed for this purpose.
A validated UPLC-ESI-HRMS method allows for the simultaneous quantification of Linustatin and other related compounds in flaxseed.
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Extraction: An aqueous methanol ultrasound-assisted extraction followed by an aqueous alkaline ultrasound-assisted extraction of the residue.
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Hydrolysis (for SDG): The combined extracts are hydrolyzed with 0.02 M NaOH.
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Analysis: After acidification, the sample is directly analyzed by UPLC-ESI-HRMS in positive mode.
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Quantification: Performed using extracted ion chromatograms with an internal standard such as amygdalin.
GC-MS is another powerful technique for the identification and quantification of cyanogenic glycosides in flaxseed extracts after derivatization[11].
Conclusion
Linustatin presents a compelling subject for further research, particularly in exploring its pharmacological potential beyond its established role in mitigating selenium toxicity. The detailed methodologies for its extraction, purification, and analysis provided in this guide offer a solid foundation for researchers. Future investigations should focus on elucidating its mechanism of action in mammalian systems and its potential interactions with cellular signaling pathways to unlock its full therapeutic promise. The information compiled herein aims to facilitate and inspire continued exploration into the chemical and biological intricacies of this noteworthy natural product.
References
- 1. Showing Compound Linustatin (FDB017850) - FooDB [foodb.ca]
- 2. Development and validation of an ultra-high performance liquid chromatography-high resolution mass spectrometry method for simultaneous quantification of cyanogenic glycosides and secoisolariciresinol diglucoside in flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. linustatin | CAS#:72229-40-4 | Chemsrc [chemsrc.com]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. Isolation of factors in linseed oil meal protective against chronic selenosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mobilization and utilization of cyanogenic glycosides: the linustatin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobilization and Utilization of Cyanogenic Glycosides: The Linustatin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variation in the Content of Cyanogenic Glycosides in Flaxseed Meal from Twenty-One Varieties [scirp.org]
- 11. Developing reference standards for measuring cyanogenic glycosides in flaxseed [grainscanada.gc.ca]
